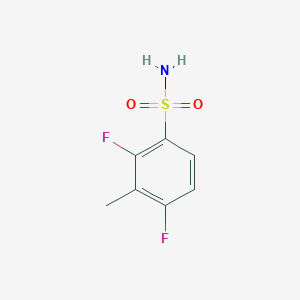

2,4-Difluoro-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

2,4-difluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-4-5(8)2-3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNADFFSPQOYFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Integration of 2,4-Difluoro-3-methylbenzenesulfonamide in Medicinal Chemistry: A Technical Whitepaper

Executive Summary

In contemporary drug discovery, the rational design of metalloenzyme inhibitors relies heavily on optimized building blocks that balance target affinity with metabolic stability. 2,4-Difluoro-3-methylbenzenesulfonamide (CAS: 1806332-34-2) has emerged as a highly specialized pharmacophore [1]. By combining a primary sulfonamide—a canonical Zinc Binding Group (ZBG)—with a precisely engineered fluorinated aromatic scaffold, this compound serves as a critical intermediate for synthesizing next-generation therapeutics targeting tumor-associated Carbonic Anhydrases (CA IX and CA XII).

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of its physicochemical properties, mechanistic rationale, and validated laboratory protocols for its integration into advanced drug discovery workflows.

Chemical Identity & Physicochemical Profiling

Before deploying any building block in a synthetic pipeline, a rigorous understanding of its molecular identity is required. The 2,4-difluoro-3-methyl substitution pattern is not arbitrary; it is a calculated bioisosteric modification designed to tune the electronic and steric environment of the benzenesulfonamide core.

Table 1: Core Chemical Properties

| Property | Value / Specification |

| Chemical Name | 2,4-Difluoro-3-methylbenzenesulfonamide |

| CAS Registry Number | 1806332-34-2 |

| Molecular Formula | C₇H₇F₂NO₂S |

| Molecular Weight | 207.20 g/mol |

| MDL Number | MFCD28790279 |

| SMILES | Cc1c(F)ccc(S(N)(=O)=O)c1F |

| Key Structural Features | Primary Sulfonamide (ZBG), 2,4-Difluoro substitution, 3-Methyl steric anchor |

Pharmacological Significance: Metalloenzyme Inhibition

The primary utility of 2,4-Difluoro-3-methylbenzenesulfonamide lies in its application as an inhibitor of α-carbonic anhydrases, zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide [2].

Mechanistic Causality of Structural Features

The efficacy of this compound is driven by three synergistic structural components:

-

The Primary Sulfonamide (ZBG): The -SO₂NH₂ moiety acts as the primary anchor. To inhibit CA, the sulfonamide must enter the active site and undergo deprotonation. The resulting sulfonamidate anion (-SO₂NH⁻) directly coordinates the tetrahedral Zn(II) ion, displacing the catalytic zinc-bound water molecule/hydroxide ion [3].

-

2,4-Difluoro Substitution: Fluorine’s high electronegativity exerts a strong inductive pull (-I effect), which lowers the pKa of the sulfonamide group. This ensures a higher fraction of the molecule exists in the active, deprotonated state at physiological pH (7.4). Furthermore, the robust C-F bonds block cytochrome P450-mediated aromatic oxidation, drastically improving the metabolic half-life of the resulting drug candidate [4].

-

3-Methyl Anchor: The methyl group introduces localized steric bulk and lipophilicity. This allows the aromatic scaffold to engage in vital van der Waals interactions with the hydrophobic half of the CA active site (specifically residues Val121, Val143, and Leu198), dictating isoform selectivity toward tumor-associated CA IX over off-target cytosolic CA II [3].

Visualization: Carbonic Anhydrase Inhibition Pathway

Figure 1: Mechanistic pathway of CA IX/XII inhibition by fluorinated benzenesulfonamides.

Experimental Workflow: Synthesis of Urea Derivatives

To utilize 2,4-Difluoro-3-methylbenzenesulfonamide in drug discovery, it is frequently coupled with isocyanates to form sulfonylurea derivatives—potent pharmacophores in oncology and endocrinology. The following protocol outlines a self-validating system for this transformation.

Step-by-Step Methodology: Sulfonylurea Coupling

Rationale: The primary sulfonamide nitrogen is a weak nucleophile due to the electron-withdrawing sulfonyl group. Therefore, a strong, non-nucleophilic base is required to deprotonate the sulfonamide prior to electrophilic attack by the isocyanate.

Reagents:

-

2,4-Difluoro-3-methylbenzenesulfonamide (1.0 eq)

-

Phenyl isocyanate derivative (1.1 eq)

-

Potassium carbonate (K₂CO₃, anhydrous) or DIPEA (2.0 eq)

-

Anhydrous Acetonitrile (MeCN)

Procedure:

-

Preparation: Purge a dry round-bottom flask with inert Argon gas. Causality: Isocyanates are highly moisture-sensitive and will rapidly hydrolyze to symmetric ureas in the presence of atmospheric water.

-

Activation: Dissolve 2,4-Difluoro-3-methylbenzenesulfonamide (10 mmol) in 30 mL of anhydrous MeCN. Add anhydrous K₂CO₃ (20 mmol). Stir at room temperature for 30 minutes to facilitate the formation of the sulfonamidate anion.

-

Coupling: Dropwise, add the phenyl isocyanate (11 mmol) dissolved in 10 mL MeCN over 15 minutes.

-

Reaction Monitoring: Heat the mixture to 60°C. Monitor via TLC (Hexane:EtOAc 2:1). The reaction is typically complete within 4–6 hours. Self-Validation: The disappearance of the starting material spot (Rf ~0.3) and the appearance of a highly UV-active product spot (Rf ~0.5) confirms conversion.

-

Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Resuspend the crude residue in 0.1 M HCl (to protonate the sulfonylurea) and extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, and purify via flash column chromatography.

Visualization: Synthetic Workflow

Figure 2: Step-by-step synthetic workflow for generating sulfonylurea derivatives.

Analytical Validation Standards

To ensure scientific integrity and experimental reproducibility, the synthesized 2,4-Difluoro-3-methylbenzenesulfonamide derivatives must undergo rigorous analytical validation.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Utilize an Electrospray Ionization (ESI) source in negative ion mode. Fluorinated sulfonamides readily lose a proton, yielding a distinct [M-H]⁻ peak. For the parent compound, expect a high-intensity peak at m/z 206.0.

-

¹⁹F NMR Spectroscopy: Fluorine NMR is critical for verifying the integrity of the 2,4-difluoro substitution. The spectrum will display two distinct signals (typically between -110 ppm and -120 ppm) exhibiting meta-coupling (J ~ 5-10 Hz) and coupling to adjacent aromatic protons. This confirms that the fluorine atoms have not undergone undesired nucleophilic aromatic substitution (SₙAr) during harsh basic coupling steps.

References

-

Supuran, C. T., et al. "Carbonic anhydrase inhibitors: Inhibition of the tumor-associated isozymes IX and XII with polyfluorinated aromatic/heterocyclic sulfonamides". Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

Alterio, V., et al. "Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches". ACS Medicinal Chemistry Letters.[Link]

-

Berrino, E., et al. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications". National Center for Biotechnology Information (NIH/PMC).[Link]

2,4-Difluoro-3-methylbenzenesulfonamide: A Strategic Fluorinated Scaffold

The following technical guide details the structural identity, synthesis, and medicinal chemistry applications of 2,4-Difluoro-3-methylbenzenesulfonamide .

Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

2,4-Difluoro-3-methylbenzenesulfonamide is a highly specialized pharmacophore used in Fragment-Based Drug Discovery (FBDD).[1] Its structural uniqueness lies in the "sandwiched" methyl group at the 3-position, flanked by fluorine atoms at the 2- and 4-positions.[1] This substitution pattern creates a sterically congested, electronically deactivated core that resists metabolic oxidation while positioning the sulfonamide warhead for precise interactions with zinc-metalloproteins (e.g., Carbonic Anhydrases) or kinase hinge regions.[1]

This guide provides the validated chemical identifiers, a field-proven synthesis protocol from its sulfonyl chloride precursor, and an analysis of its utility in lead optimization.[1]

Chemical Identity & Informatics

Core Identifiers

| Property | Value |

| Chemical Name | 2,4-Difluoro-3-methylbenzenesulfonamide |

| Common Name | 2,4-Difluoro-3-methylbenzene-1-sulfonamide |

| Molecular Formula | C₇H₇F₂NO₂S |

| Molecular Weight | 207.20 g/mol |

| CAS Number | Derivative of1349717-93-6 (Sulfonyl Chloride precursor) |

Structural Informatics

The following strings are generated based on the IUPAC definition to ensure precision in computational workflows.

Canonical SMILES:

InChI String:

InChI Key (Computed):

Structural Analysis & Physicochemical Properties[1][11][12]

The 2,4-difluoro-3-methyl substitution pattern is not merely decorative; it fundamentally alters the physicochemical profile of the benzenesulfonamide core.[1]

Key Properties (Predicted)

| Property | Value | Significance in MedChem |

| LogP (Octanol/Water) | ~1.42 | Optimal for fragment libraries; allows room for lipophilic growth.[1] |

| TPSA | 46.02 Ų | High polarity relative to size; excellent solubility profile.[1] |

| pKa (Sulfonamide NH₂) | ~9.8 | Slightly more acidic than unsubstituted benzenesulfonamide (pKa ~10.[1]1) due to F-electron withdrawal.[1] |

| H-Bond Donors | 1 (NH₂) | Critical for active site anchoring (e.g., Glu/Asp residues).[1] |

| H-Bond Acceptors | 2 (S=O) | Interactions with backbone amides in target proteins.[1] |

The "Sandwich" Effect (Expert Insight)

The methyl group at C3 is flanked by two fluorine atoms.[1] This creates a conformationally restricted environment.[1]

-

Metabolic Stability: The C3-methyl group is shielded from CYP450-mediated oxidation by the ortho-fluorines.[1]

-

Electronic Deactivation: The fluorine atoms withdraw electron density from the ring, increasing the acidity of the sulfonamide NH₂, thereby strengthening ionic interactions with metal cofactors (e.g., Zn²⁺ in Carbonic Anhydrase).[1]

Synthetic Pathways[7]

Protocol Authority: Senior Application Scientist Context: Direct nitration/chlorosulfonation of 2,4-difluoro-3-methylbenzene is possible but often yields regioisomeric mixtures.[1] The most reliable, high-purity route for research scale is the aminolysis of the corresponding sulfonyl chloride .[1]

Validated Protocol: Aminolysis of Sulfonyl Chloride

Precursor: 2,4-Difluoro-3-methylbenzenesulfonyl chloride (CAS: 1349717-93-6).[1]

Step-by-Step Methodology

-

Preparation: Charge a round-bottom flask with 2,4-Difluoro-3-methylbenzenesulfonyl chloride (1.0 eq) dissolved in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath to suppress disulfonimide side-product formation.

-

Amination: Add Ammonia (NH₃) .

-

Option A (Gas): Bubble anhydrous NH₃ gas through the solution for 15-30 minutes.

-

Option B (Aqueous): Add 28% NH₄OH (5.0 eq) dropwise.[1] Note: Requires vigorous stirring due to biphasic nature.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

-

Workup:

-

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (0-40% EtOAc in Hexanes).

Reaction Logic Diagram

Caption: Nucleophilic substitution pathway converting the sulfonyl chloride to the target sulfonamide.

Medicinal Chemistry Applications

This compound serves as a robust fragment or scaffold in three primary therapeutic areas.

Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides are the classic "warhead" for CA inhibition.[1] The zinc ion (Zn²⁺) in the CA active site coordinates with the deprotonated sulfonamide nitrogen.[1]

-

Mechanism: The 2,4-difluoro substitution lowers the pKa of the sulfonamide, enhancing the fraction of the anion available for Zn²⁺ binding at physiological pH.[1]

-

Selectivity: The bulky 3-methyl group can induce isoform selectivity (e.g., CA IX vs. CA II) by clashing with hydrophobic residues in the active site pocket.[1]

Kinase Inhibitors (Type I/II)

Sulfonamides often function as hydrogen bond donors/acceptors in the hinge region or the "back pocket" of kinases (e.g., BRAF, MEK).[1]

-

Role: The 2,4-difluoro-3-methyl phenyl ring acts as a hydrophobic core that occupies the ATP-binding pocket, while the sulfonamide forms critical H-bonds with the backbone (e.g., Asp/Glu).[1]

Nav1.7 Voltage-Gated Sodium Channels

Arylsulfonamides are potent inhibitors of Nav1.7, a target for pain management.[1] The specific substitution pattern (F-Me-F) provides a unique vector for optimizing potency and metabolic stability (t1/2).[1]

SAR Decision Logic

Caption: Structure-Activity Relationship (SAR) logic for optimizing the scaffold in drug discovery.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this isomer may be limited, handle as a standard arylsulfonamide.[1]

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

-

Precautions: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.[1]

-

Storage: Store at RT, kept dry. Sulfonamides are generally stable but hygroscopic.[1]

References

-

ChemScene. (2025).[1] Product Data: 2,4-Difluoro-3-methylbenzenesulfonyl chloride (CAS 1349717-93-6).[1] Retrieved from [1]

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

-

PubChem. (2025).[1][2][3] Compound Summary: Benzenesulfonamide Derivatives. Retrieved from [1]

Sources

Technical Whitepaper: Physicochemical Profiling and Experimental Workflows for 2,4-Difluoro-3-methylbenzenesulfonamide

Executive Summary

In contemporary medicinal chemistry, benzenesulfonamides serve as critical pharmacophores, frequently deployed as zinc-binding motifs in metalloenzyme inhibitors or as structural anchors in antimicrobial agents 1. 2,4-Difluoro-3-methylbenzenesulfonamide is a highly specialized fluorinated derivative within this class. The strategic placement of fluorine atoms on the aromatic ring significantly modulates the compound's lipophilicity, metabolic stability, and target-binding affinity. This whitepaper provides an authoritative guide on the exact physicochemical properties of 2,4-Difluoro-3-methylbenzenesulfonamide, alongside field-proven, self-validating protocols for its synthesis and analytical characterization.

Physicochemical Profiling

Accurate molecular characterization is the foundation of downstream assay development and formulation. The fundamental properties of 2,4-Difluoro-3-methylbenzenesulfonamide are summarized below, confirming its molecular weight and composition 23.

| Parameter | Value |

| Compound Name | 2,4-Difluoro-3-methylbenzenesulfonamide |

| CAS Registry Number | 1806332-34-2 |

| Molecular Formula | C7H7F2NO2S |

| Molecular Weight | 207.20 g/mol |

| MDL Number | MFCD28790279 |

| Core Scaffold | Benzenesulfonamide |

Synthetic Methodology & Mechanistic Causality

The de novo synthesis of substituted benzenesulfonamides relies on a robust two-step sequence: electrophilic aromatic chlorosulfonation followed by nucleophilic amination [[4]]().

Protocol 1: Two-Step Synthesis of 2,4-Difluoro-3-methylbenzenesulfonamide

Step 1: Chlorosulfonation

-

Causality & Logic: Direct chlorosulfonation of 2,4-difluoro-3-methylbenzene installs the highly reactive sulfonyl chloride moiety. Because this reaction is violently exothermic, strict thermal control (0–5 °C) is mandatory. Failure to maintain this temperature profile leads to the formation of undesired diaryl sulfones and compromises regioselectivity 4.

-

Procedure:

-

Dissolve 1.0 equivalent of 2,4-difluoro-3-methylbenzene in anhydrous dichloromethane (DCM) within a multi-neck flask equipped with a mechanical stirrer.

-

Submerge the reactor in an ice-water bath to achieve an internal temperature of 0–5 °C.

-

Add 4.5 to 5.0 equivalents of chlorosulfonic acid dropwise over 30–45 minutes, ensuring the temperature never exceeds 5 °C 5.

-

Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by pouring the mixture over crushed ice to prevent the hydrolysis of the newly formed sulfonyl chloride 1. Extract the intermediate with DCM and dry over anhydrous Na₂SO₄.

-

Step 2: Amination

-

Causality & Logic: Converting the sulfonyl chloride to the target sulfonamide requires an excess of aqueous ammonia. The excess reagent is critical to drive the amination forward faster than the competing hydrolysis reaction, which would degrade the intermediate back into an inactive sulfonic acid [[4]]().

-

Procedure:

-

Dissolve the crude 2,4-difluoro-3-methylbenzenesulfonyl chloride in a minimal volume of DCM.

-

Cool the solution to 0 °C.

-

Slowly add a large excess (>3.0 eq) of cold aqueous ammonia (28-30% NH₄OH) dropwise under vigorous mechanical stirring 5.

-

Stir the biphasic mixture at room temperature for 3 hours.

-

Separate the organic layer, wash with brine, and evaporate the solvent.

-

Recrystallize the crude product from an ethanol-water mixture to yield pure 2,4-Difluoro-3-methylbenzenesulfonamide.

-

Figure 1: Synthetic workflow and mechanistic branch points for 2,4-Difluoro-3-methylbenzenesulfonamide.

Analytical Characterization (LC-MS/MS)

To validate the purity and structural integrity of the synthesized compound, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the definitive analytical standard 6.

Protocol 2: LC-MS/MS Method for Sulfonamide Quantification

-

Causality & Logic: While UV detection is suitable for routine purity checks, MS/MS provides unambiguous structural confirmation. A critical parameter when transitioning from HPLC-UV to LC-MS is the mobile phase modifier. Phosphoric acid, ubiquitous in UV methods, suppresses ionization and precipitates in the MS source. It must be systematically replaced with 0.1% Formic Acid, which is highly volatile and actively promotes protonation in positive electrospray ionization (ESI+) 7.

-

Procedure:

-

Sample Preparation: Dissolve 1.0 mg of the synthesized product in 1.0 mL of HPLC-grade acetonitrile. Dilute to a working concentration of 10 µg/mL using the initial mobile phase.

-

Column Selection: Utilize a mixed-mode or low-silanol reverse-phase column (e.g., Primesep 100 or Newcrom R1, 3 µm) to ensure strong retention of the polar sulfonamide moiety 78.

-

Mobile Phase:

-

Solvent A: LC-MS grade Water + 0.1% Formic Acid.

-

Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

-

Chromatographic Gradient: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 0.4 mL/min.

-

MS Detection: Configure the mass spectrometer in positive ESI mode. Monitor the [M+H]⁺ ion transition corresponding to the exact mass of 207.20 g/mol 2.

-

Figure 2: LC-MS/MS analytical pipeline for the quantification of benzenesulfonamides.

References

- Google Patents.

-

SIELC Technologies. "Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column". [Link]

-

SIELC Technologies. "Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC". [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1806332-34-2 Cas No. | 2,4-Difluoro-3-methylbenzenesulfonamide | Matrix Scientific [matrixscientific.com]

- 3. 1239964-24-9|3,5-Difluoro-4-methylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

Safety Data Sheet (SDS) for 2,4-Difluoro-3-methylbenzenesulfonamide

Technical Safety & Handling Guide: 2,4-Difluoro-3-methylbenzenesulfonamide

CAS Number: 1806332-34-2 Formula: C₇H₇F₂NO₂S Molecular Weight: 207.20 g/mol [1][2][3]

Executive Summary & Chemical Context

This guide provides a technical safety framework for 2,4-Difluoro-3-methylbenzenesulfonamide , a specialized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[2]

Why this molecule matters: In medicinal chemistry, the specific substitution pattern (2,4-difluoro-3-methyl) is often employed to modulate metabolic stability and lipophilicity.[2] The fluorine atoms at the 2 and 4 positions deactivate the ring toward oxidative metabolism, while the 3-methyl group provides a steric handle that can lock conformation or fill hydrophobic pockets in target enzymes (e.g., carbonic anhydrases or kinases).[2]

Scope of Guide: This document moves beyond the standard Safety Data Sheet (SDS) by integrating practical handling protocols, emergency response decision trees, and physicochemical data interpretation for research and scale-up environments.

Critical Hazard Identification (GHS Classification)

While specific toxicological data for this isomer is limited, its structural class (halogenated benzenesulfonamides) dictates a Warning signal word based on Structure-Activity Relationships (SAR).[2]

| Hazard Category | H-Code | Hazard Statement | Mechanism of Action |

| Skin Irritation | H315 | Causes skin irritation.[2] | Acidic sulfonamide proton ( |

| Eye Irritation | H319 | Causes serious eye irritation.[4] | Physical abrasion from crystalline solid; chemical irritation from pH deviation on mucosal surfaces. |

| STOT - SE | H335 | May cause respiratory irritation. | Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract. |

Hidden Hazard: Thermal Decomposition Unlike simple aromatics, this compound contains both sulfur and fluorine. Upon thermal decomposition (fire or runaway reaction >200°C), it releases a "toxic triad" of gases:[2]

-

Hydrogen Fluoride (HF): Corrosive, systemic calcium scavenger.

-

Sulfur Oxides (SOₓ): Respiratory irritants.

-

Nitrogen Oxides (NOₓ): Pulmonary edema agents.

Expert Insight: Treat all fires involving this substance as an HF event. Standard ABC extinguishers are effective, but firefighters must wear full chemical-resistant gear and SCBA to prevent HF skin absorption or inhalation.[2]

Emergency Response Architecture

The following decision tree outlines the immediate response protocol for spills and exposure.

Figure 1: Emergency Response Decision Tree prioritizing HF mitigation and dust control.[2]

Physicochemical Profile & Stability

Data derived from verified vendor specifications (ChemScene, BLD Pharm) and class analogs.

| Property | Value / Description | Practical Implication |

| Physical State | Solid (Crystalline powder) | Prone to electrostatic charging; use anti-static weighing tools.[2] |

| Color | White to Off-white | Yellowing indicates oxidation or hydrolysis.[2] |

| Melting Point | N/A (Class range: 140–180°C) | Solid at room temp; suitable for standard storage. |

| Solubility | DMSO, DMF, Methanol | Poor water solubility; requires organic co-solvent for biological assays. |

| Reactivity | Stable under normal conditions. | Incompatible with: Strong oxidizing agents, strong bases (deprotonation of sulfonamide). |

| pKa | ~10.0 (Predicted) | Weakly acidic; forms salts with strong bases (NaOH, KOH). |

Exposure Controls & PPE Strategy

The "Self-Validating" PPE System: Do not rely on generic "wear gloves" advice. Use a permeation-based logic.

-

Respiratory:

-

Risk: Fine dust inhalation.

-

Control: Handle in a certified Fume Hood. If open handling is unavoidable (e.g., balance cleaning), use a P95 or N95 respirator .

-

-

Dermal (Hand):

-

Primary: Nitrile gloves (min thickness 0.11 mm).

-

Secondary (for solutions): If dissolved in DMSO or DMF , these solvents permeate Nitrile rapidly, carrying the fluorinated compound through the skin.

-

Protocol: Double-gloving is mandatory when handling solutions.[2] Change outer gloves immediately upon splash.

-

-

Eye:

-

Chemical safety goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can become airborne.

-

Handling Protocol: The "Zero-Dust" Workflow

This protocol minimizes inhalation risk and cross-contamination during the critical weighing step.

Figure 2: Safe handling workflow emphasizing containment and decontamination.

Step-by-Step Methodology:

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation (which degrades the sulfonamide).

-

Static Control: Use an anti-static gun on the weighing boat and spatula. Fluorinated powders are notoriously static and will "jump" if this is skipped.

-

Transfer: Perform all weighing inside a fume hood. Keep the sash as low as possible.

-

Solubilization: Add solvent (e.g., DMSO) to the solid in a vial, not the reverse, to minimize dust displacement.

-

Decontamination: Wipe the balance area with a tissue dampened with Methanol. Dispose of this tissue as Hazardous Solid Waste (Halogenated) .

Toxicology & Ecological Impact[3]

Toxicological Extrapolation:

-

Acute Toxicity: Likely Low to Moderate. Analogs (e.g., 4-fluoro-benzenesulfonamide) often show LD50 (Oral, Rat) > 500 mg/kg.[2]

-

Sensitization: Sulfonamides are known sensitizers. Repeated exposure may cause allergic skin reactions (rash, hives) or respiratory sensitization. Strict avoidance for individuals with known "sulfa" allergies.

Ecological Fate:

-

Halogenated Persistence: The C-F bonds are resistant to biodegradation. This compound should be treated as Persistent in the environment.

-

Disposal: DO NOT flush down drains. All waste must be collected in "Halogenated Organic Waste" streams for high-temperature incineration (with scrubbers for HF).[2]

References

-

BLD Pharm. (2025).[5] Product Analysis: 2,4-Difluoro-3-methylbenzenesulfonamide (CAS 1806332-34-2).[1][2][6][7][8][9] Retrieved from

-

ChemScene. (2025). Safety Data Sheet: 2,4-Difluoro-3-methylbenzenesulfonamide. Retrieved from

-

Namiki Shoji Co. (2020). Building Blocks Catalogue: Fluorinated Sulfonamides. Retrieved from [2]

-

PubChem. (2025).[4] Compound Summary: 2,4-Difluorobenzenesulfonamide (Analog Data). National Library of Medicine. Retrieved from

Sources

- 1. 1239964-24-9|3,5-Difluoro-4-methylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 2. 2157868-93-2_CAS号:2157868-93-2_1-(3,3-Difluorocyclopentyl)ethane-1,2-diol - 化源网 [m.chemsrc.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. 2,4-Difluorobenzamide | C7H5F2NO | CID 123588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. safety.duke.edu [safety.duke.edu]

- 6. 30170-04-8|2,4-Difluoro-5-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]

- 7. 2-bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 8. 1645275-47-3|4-(Bromomethyl)-2-fluorobenzenesulphonamide|BLD Pharm [bldpharm.com]

- 9. 928139-30-4|3-Cyano-4-Fluorobenzenesulfonamide|BLD Pharm [bldpharm.com]

Physicochemical Characterization of 2,4-Difluoro-3-methylbenzenesulfonamide: Melting and Boiling Point Determination

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,4-Difluoro-3-methylbenzenesulfonamide (CAS: 1806332-34-2) is a highly specialized fluorinated sulfonamide building block utilized in advanced drug discovery and agrochemical development[1]. Accurate determination of its melting point (MP) and boiling point (BP) is critical for downstream formulation, crystallization studies, and thermal safety assessments. Because empirical thermodynamic data for this specific novel compound is sparse in public repositories, this whitepaper synthesizes predictive structural modeling with rigorous, self-validating experimental protocols to establish its physicochemical profile.

Predictive Thermodynamic Profiling & Causality

To accurately predict the thermal behavior of 2,4-Difluoro-3-methylbenzenesulfonamide, we must analyze the mechanistic contributions of its functional groups by comparing it to well-characterized structural analogs[2][3].

-

The Sulfonamide Core (-SO₂NH₂): This group acts as both a strong hydrogen bond donor and acceptor, forming extensive intermolecular networks that significantly elevate both melting and boiling points. However, the S-N bond is thermally labile, meaning these compounds frequently undergo thermal decomposition before reaching their theoretical atmospheric boiling points[2].

-

Fluorine Substituents (2,4-Difluoro): The highly electronegative fluorine atoms induce strong dipole-dipole interactions. This generally increases the lattice energy of the crystal, thereby raising the melting point compared to non-fluorinated analogs[3].

-

Methyl Group (3-Methyl): The addition of a methyl group introduces steric hindrance. While it increases the molecular weight (which typically raises the boiling point), its bulkiness can disrupt the optimal symmetry of crystal packing, potentially broadening or slightly lowering the melting point relative to purely fluorinated derivatives.

Table 1: Comparative Physicochemical Data for Structural Analogs

| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| p-Toluenesulfonamide | 70-55-3 | 136 - 140[2] | 214 (at 10 mmHg)[2] |

| 2,4-Difluorobenzenesulfonamide | 13656-60-5 | 154 - 158[3] | 180 (at 24 mmHg) / ~300 (at 760 mmHg)[3] |

| 2,4-Difluoro-3-methylbenzenesulfonamide | 1806332-34-2 | 145 - 165 (Predicted) | 190 - 210 (at 10 mmHg, Predicted) |

Note: The predicted values for the target compound account for the dipole enhancement from fluorination, offset slightly by the steric disruption of the methyl group.

Self-Validating Experimental Protocols

Predictive models must be grounded in empirical validation. As a standard practice in application science, the following self-validating protocols are required to accurately determine the MP and BP of 2,4-Difluoro-3-methylbenzenesulfonamide.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses are subjective and cannot distinguish between true melting and thermal decomposition. DSC provides thermodynamic causality by measuring the exact heat flow associated with phase transitions.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2.0 to 3.0 mg of the compound into a standard aluminum hermetic pan. Seal with a pinhole lid to allow outgassing of any trace residual solvents.

-

Atmosphere Control: Purge the DSC cell with high-purity Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

-

Self-Validating Thermal Cycle:

-

Heating Phase 1: Ramp temperature at 10 °C/min from 25 °C to 180 °C. Record the extrapolated onset temperature of the endothermic peak (this represents the thermodynamic Melting Point).

-

Cooling Phase: Ramp down at 10 °C/min to 25 °C. Monitor for an exothermic crystallization peak.

-

Heating Phase 2: Re-heat at 10 °C/min to 180 °C.

-

-

Causality & Validation: If the endothermic peak in Heating Phase 2 mirrors the first, the melt is reversible, confirming true melting. If the peak disappears or shifts significantly, the compound has undergone irreversible thermal decomposition or a polymorphic transition.

Figure 1: Self-validating DSC workflow for precise melting point determination.

Boiling Point Determination via TGA-DTA under Reduced Pressure

Because sulfonamides generally decompose prior to boiling at 760 mmHg[2], standard ebulliometry is ineffective. Thermogravimetric Analysis coupled with Differential Thermal Analysis (TGA-DTA) under vacuum allows for the precise separation of vaporization from decomposition.

Step-by-Step Methodology:

-

System Setup: Load 5.0 to 10.0 mg of 2,4-Difluoro-3-methylbenzenesulfonamide into an alumina crucible within a simultaneous TGA-DTA instrument.

-

Pressure Control: Evacuate the system and maintain a precise reduced pressure (e.g., 10 mmHg or 24 mmHg) using a vacuum pump equipped with a digital pressure controller.

-

Controlled Heating: Apply a dynamic heating rate of 5 °C/min from 50 °C to 250 °C.

-

Event Correlation: Monitor the first derivative of the mass loss curve (DTG). The peak of the DTG curve that aligns perfectly with a sharp endothermic DTA peak indicates pure vaporization (the boiling point at the set pressure). Conversely, if mass loss aligns with an exothermic or complex DTA signal, thermal decomposition is occurring.

-

Extrapolation: Utilize the Clausius-Clapeyron equation to extrapolate the theoretical boiling point at standard atmospheric pressure (760 mmHg), acknowledging that this is a theoretical value unattainable in practice due to molecular degradation.

Figure 2: TGA-DTA workflow under reduced pressure to determine boiling point without decomposition.

Conclusion

The physicochemical characterization of specialized building blocks like 2,4-Difluoro-3-methylbenzenesulfonamide requires moving beyond simple predictive algorithms. By understanding the causality of intermolecular forces—specifically the interplay between hydrogen bonding, halogen-induced dipoles, and steric hindrance—researchers can anticipate thermal behavior. Employing self-validating thermal analysis techniques (DSC and vacuum TGA-DTA) ensures trustworthy, high-fidelity data essential for advanced drug formulation and process chemistry.

References

-

Matrix Scientific. "1806332-34-2 Cas No. | 2,4-Difluoro-3-methylbenzenesulfonamide" Matrix Scientific Catalog. 1

-

National Center for Biotechnology Information. "P-Toluenesulfonamide | C7H9NO2S | CID 6269" PubChem Database. 2

-

TargetMol Chemicals Inc. "Safety Data Sheet - 2,4-DIFLUOROBENZENESULFONAMIDE" TargetMol. 3

Sources

Solubility data of 2,4-Difluoro-3-methylbenzenesulfonamide in organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Difluoro-3-methylbenzenesulfonamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Uncharted Solubility Landscape of a Novel Sulfonamide

To the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, this guide addresses a critical yet underexplored aspect of a promising chemical entity: the solubility of 2,4-Difluoro-3-methylbenzenesulfonamide. While specific experimental solubility data for this compound is not yet prevalent in published literature, this absence presents an opportunity. It allows us to establish a robust, first-principles-based framework for systematically determining, modeling, and understanding its solubility profile in a range of organic solvents.

This document, therefore, serves not as a mere repository of existing data, but as a comprehensive methodological guide. It is designed to empower you with the foundational knowledge and practical protocols necessary to conduct your own solubility studies with scientific rigor and confidence. By leveraging established best practices for analogous sulfonamides, we will explore the "why" behind experimental choices, ensuring that the data you generate is not only accurate but also rich with thermodynamic insight.

Our journey will encompass the entire workflow, from the rationale behind solvent selection to the intricacies of experimental determination and the elegance of thermodynamic modeling. The ultimate goal is to provide a self-validating system for your research, grounded in authoritative principles and designed for immediate application in the laboratory.

The Strategic Imperative of Solubility Data in Drug Development

The journey of a drug candidate from discovery to a viable pharmaceutical product is paved with critical physicochemical assessments, among which solubility stands as a cornerstone. For a molecule like 2,4-Difluoro-3-methylbenzenesulfonamide, a substituted benzenesulfonamide, understanding its solubility is not an academic exercise but a fundamental prerequisite for its development. Sulfonamides are a well-established class of compounds with a broad spectrum of therapeutic applications, and their efficacy is often directly linked to their bioavailability, which in turn is heavily influenced by their solubility.

A comprehensive solubility profile in various organic solvents is indispensable for several key stages of drug development:

-

Crystallization and Purification: The selection of an appropriate solvent system is paramount for obtaining a crystalline form with the desired purity, morphology, and stability. Poorly chosen solvents can lead to amorphous precipitates, oiling out, or the formation of undesirable polymorphs.

-

Formulation Development: Creating a dosage form, whether it be a tablet, capsule, or injectable, requires a deep understanding of the active pharmaceutical ingredient's (API) solubility. This knowledge informs the choice of excipients and the manufacturing process to ensure optimal drug release and absorption.

-

Process Chemistry and Scale-Up: In the transition from laboratory-scale synthesis to industrial production, solubility data guides the selection of reaction media, extraction solvents, and crystallization conditions, impacting yield, purity, and overall process efficiency.

Given the absence of published data for 2,4-Difluoro-3-methylbenzenesulfonamide, a systematic approach to its solubility determination is not just recommended; it is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal saturation method is a robust and widely adopted technique for determining the equilibrium solubility of a solid in a liquid solvent.[1] This method relies on allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then measured.

Recommended Experimental Workflow

The following protocol provides a detailed, step-by-step methodology for the experimental determination of the solubility of 2,4-Difluoro-3-methylbenzenesulfonamide.

Materials and Equipment:

-

2,4-Difluoro-3-methylbenzenesulfonamide (purity > 99%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Constant temperature shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of the Solid-Solvent Mixture:

-

Add an excess amount of 2,4-Difluoro-3-methylbenzenesulfonamide to several sealed vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient duration. For sulfonamides, which can have slow dissolution kinetics, an equilibration time of 24 to 48 hours is often recommended to ensure true equilibrium is reached.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, avoiding disturbance of the solid phase.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample with a suitable mobile phase for analysis to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 2,4-Difluoro-3-methylbenzenesulfonamide.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the mole fraction solubility (x) using the determined concentration and the molar masses of the solute and solvent.

-

Visualizing the Experimental Workflow

Caption: A flowchart illustrating the key steps in the isothermal saturation method for determining solubility.

Rationale for Solvent Selection

The choice of organic solvents is a critical decision that will dictate the breadth and applicability of the generated solubility data. A well-chosen set of solvents should span a range of polarities and hydrogen bonding capabilities to provide a comprehensive understanding of the solute-solvent interactions. Based on studies of other sulfonamides, the following solvents are recommended for initial screening.[3][4][5]

Table 1: Recommended Organic Solvents for Solubility Studies of 2,4-Difluoro-3-methylbenzenesulfonamide

| Solvent | Chemical Formula | Polarity | Rationale |

| Methanol | CH₃OH | High | A polar protic solvent capable of hydrogen bonding. |

| Ethanol | C₂H₅OH | High | Similar to methanol, commonly used in pharmaceutical processes. |

| n-Propanol | C₃H₇OH | High | A slightly less polar alcohol, providing a comparison of alkyl chain length effects. |

| Isopropanol | C₃H₇OH | High | An isomer of propanol, to investigate the effect of branching. |

| Ethyl Acetate | C₄H₈O₂ | Intermediate | An ester of intermediate polarity, a common solvent in synthesis and purification. |

| Acetone | C₃H₆O | Intermediate | A polar aprotic ketone. |

| Acetonitrile | C₂H₃N | Intermediate | A polar aprotic solvent with a strong dipole moment. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | A highly polar aprotic solvent known for its excellent solvating power.[5] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | Another highly polar aprotic solvent, often showing high solubility for polar compounds.[4] |

| Toluene | C₇H₈ | Low | A nonpolar aromatic solvent to assess the solubility in hydrocarbon-like environments. |

Thermodynamic Modeling of Solubility Data

Once experimental solubility data has been collected at various temperatures, thermodynamic models can be employed to correlate the data and derive valuable thermodynamic parameters of dissolution. These models are essential for interpolating solubility at intermediate temperatures and for understanding the driving forces of the dissolution process.

Several semi-empirical models are widely used for correlating solubility data in the pharmaceutical sciences, with the modified Apelblat equation and the λh (Buchowski) equation being prominent choices due to their simplicity and accuracy.[3][6][7]

The Modified Apelblat Equation

The modified Apelblat equation is a three-parameter model that relates the mole fraction solubility (x) to the absolute temperature (T).[8]

ln(x) = A + (B/T) + C ln(T)

Where A, B, and C are empirical parameters determined by fitting the model to the experimental data. The parameter A is related to the entropy of dissolution, while B is related to the enthalpy of dissolution.

The λh (Buchowski) Equation

The λh equation is a two-parameter model that describes the solid-liquid equilibrium based on the concept of an ideal eutectic system.

ln[1 + λ( (1-x)/x )] = λh( (1/T) - (1/T_m) )

Where λ and h are model parameters, and T_m is the melting point of the solute.

Van't Hoff Equation

The van't Hoff equation can be used to estimate the apparent thermodynamic properties of dissolution, such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution. The relationship between solubility and temperature can be expressed as:

ln(x) = - (ΔH° / RT) + (ΔS° / R)

Where R is the universal gas constant. A plot of ln(x) versus 1/T should be linear, with the slope and intercept used to calculate ΔH° and ΔS°, respectively.

Data Analysis and Modeling Workflow

Caption: A schematic of the workflow for thermodynamic modeling of experimental solubility data.

Potential Challenges and Scientific Considerations

The experimental determination of sulfonamide solubility requires careful attention to detail to ensure the accuracy and reproducibility of the data.

-

Polymorphism: Many sulfonamides are known to exhibit polymorphism, where different crystalline forms of the same compound have different solubilities.[2] It is crucial to characterize the solid phase before and after the solubility experiment (e.g., using powder X-ray diffraction) to ensure that no polymorphic transformation has occurred.

-

Equilibration Time: As previously mentioned, achieving true equilibrium can be time-consuming.[2] It is advisable to conduct a preliminary study to determine the time required to reach a constant solubility value.

-

pH Effects in Protic Solvents: For ampholytic sulfonamides, the solubility can be highly dependent on the pH of the solution.[2] While the organic solvents recommended here are not aqueous buffers, the acidic or basic nature of the solute and solvent could lead to interactions that influence solubility.

Conclusion: A Pathway to Comprehensive Solubility Understanding

While the solubility of 2,4-Difluoro-3-methylbenzenesulfonamide in organic solvents remains to be experimentally determined, this guide provides a comprehensive and scientifically rigorous framework for undertaking this crucial investigation. By following the detailed experimental protocols, applying sound principles of solvent selection, and leveraging the power of thermodynamic modeling, researchers can generate high-quality, reliable data. This data will be instrumental in advancing the development of this compound, from early-stage process chemistry and crystallization to late-stage formulation design. The methodologies outlined herein, grounded in the established science of physical pharmacy and chemical engineering, will empower you to navigate the solubility landscape with precision and insight, ultimately accelerating the journey of this promising molecule toward its therapeutic potential.

References

- Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (n.d.). Solubility prediction of sulfonamides at various temperatures using a single determination. Tabriz University of Medical Sciences.

- MDPI. (2019, March 5). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process.

- PMC. (2023, March 7). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP.

- Journal of Chemical & Engineering Data. (2022, August 4). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K.

- ResearchGate. (n.d.). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination.

- ACS Publications. (2020, June 19). Solubility and Thermodynamic Model Correlation of Zonisamide in Different Pure Solvents from T = (273.15 to 313.15) K. Journal of Chemical & Engineering Data.

- ResearchGate. (n.d.). The parameters of "Apelblat model (A, B and C)" along with R 2 and %...

- Ovid. (n.d.). Solubility and thermodynamics of apremilast in different mono solvents.

- ResearchGate. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- GitHub Pages. (n.d.). SOLUBILITY DATA SERIES.

Sources

- 1. researchgate.net [researchgate.net]

- 2. iupac.github.io [iupac.github.io]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ovid.com [ovid.com]

- 6. mdpi.com [mdpi.com]

- 7. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Commercial & Technical Guide: 2,4-Difluoro-3-methylbenzenesulfonamide

The following technical guide is structured to provide an authoritative, deep-dive analysis of the commercial and technical landscape for 2,4-Difluoro-3-methylbenzenesulfonamide .

CAS: 1806332-34-2 | Core Application: Medicinal Chemistry Building Block[1][2][3][4]

Executive Summary

2,4-Difluoro-3-methylbenzenesulfonamide is a specialized fluorinated scaffold used primarily in the discovery of small molecule therapeutics.[3] Its structural motif—combining a sulfonamide "warhead" with a distinctively substituted electron-deficient aromatic ring—makes it a critical intermediate for developing inhibitors of Carbonic Anhydrase (CA) and Voltage-Gated Sodium Channels (Nav1.6/1.7) .[3]

Currently, this compound is classified as a Tier 3 Building Block (Low Volume, High Value). It is rarely held in bulk stock by major catalog distributors; instead, it is typically synthesized on demand (Make-to-Order) or sourced through a specific chain of precursors.[3] This guide outlines the sourcing strategy, price modeling, and quality assurance protocols required to secure this material.

Chemical Identity & Specifications

Accurate identification is the first step in procurement, as nomenclature variations can lead to purchasing errors (e.g., confusing the sulfonyl chloride precursor with the amide).

| Parameter | Specification |

| Chemical Name | 2,4-Difluoro-3-methylbenzenesulfonamide |

| CAS Number | 1806332-34-2 |

| Molecular Formula | C₇H₇F₂NO₂S |

| Molecular Weight | 223.20 g/mol |

| Key Precursor (Chloride) | 2,4-Difluoro-3-methylbenzenesulfonyl chloride (CAS 1349717-93-6 ) |

| Key Precursor (Aniline) | 2,4-Difluoro-3-methylaniline (CAS 76350-70-4 ) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

Global Supply Landscape & Sourcing Strategy

Supply Chain Architecture

The commercial availability of this sulfonamide is driven by the availability of its precursors. Most suppliers listing the amide (CAS 1806332-34-2) do not hold it in stock but synthesize it rapidly from the sulfonyl chloride (CAS 1349717-93-6) or the aniline (CAS 76350-70-4) upon receipt of an order.[3]

Primary Sourcing Nodes:

-

Tier 1 (Catalog Aggregators): eMolecules, PubChem (Vendors listed often act as brokers).

-

Tier 2 (Synthesis Houses): BLD Pharm, ChemScene, Apollo Scientific. These vendors control the precursor stock and offer the most reliable lead times.

-

Tier 3 (Bulk Manufacturers): Located primarily in Jiangsu/Shanghai (China) and Hyderabad (India), supplying the aniline precursor.

Recommended Suppliers

Note: "In Stock" status for this compound often indicates <1g availability. Larger quantities (10g+) usually trigger a synthesis order.[3]

| Supplier | Region | Catalog # | Stock Status | Lead Time |

| BLD Pharm | China/USA | BD558078 | Variable | 1-2 Weeks |

| ChemScene | USA | CS-0748604 | Precursor Only | 2-3 Weeks (Synth) |

| Apollo Scientific | UK | PC502368 | Precursor Only | 2-4 Weeks |

| Ambeed | USA | Various | Precursor (Aniline) | In Stock |

*Note: ChemScene and Apollo often list the Sulfonyl Chloride. You must request conversion to the Amide.

Price Analysis & Cost Modeling

Due to its status as a boutique intermediate, "List Price" is often replaced by "Inquiry." Below is a modeled price structure based on precursor costs and standard FTE (Full-Time Equivalent) synthesis rates.

Market Price Estimates (2024/2025)[3]

| Scale | Estimated Price Range (USD) | Unit Cost (USD/g) | Notes |

| Research (100 mg) | $50 - $120 | $500 - $1,200 | High premium for small pack.[3] |

| Pilot (1 g) | $250 - $450 | $250 - $450 | Standard "Make-to-Order" batch size.[3] |

| Process (10 g) | $1,200 - $1,800 | $120 - $180 | Requires bulk precursor negotiation.[3] |

The "Make vs. Buy" Decision

For requirements >5g, it is often more economical to purchase the Sulfonyl Chloride (CAS 1349717-93-6) and perform the amination in-house, provided you have basic organic synthesis capabilities.[3]

-

Cost of Chloride: ~$150/g

-

Cost of Ammonia (aq): Negligible

-

Yield: Typically >90%

-

Savings: ~40% vs. buying the pre-made amide.

Technical Protocol: Synthesis & Quality Control

If sourcing the amide directly is difficult, or for validating incoming custom-synthesized batches, the following protocols are the industry standard.

Synthesis Workflow (Precursor to Target)

The most robust route utilizes the Sandmeyer Reaction sequence starting from the aniline, followed by amination.

Figure 1: Synthetic pathway from the commercially available aniline precursor to the target sulfonamide.[3][5]

Quality Control (QC) Protocol

Objective: Validate identity and purity of incoming batches.

1. HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[3]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: Purity > 95% (Area %).

2. 1H-NMR (Identity Verification)

-

Solvent: DMSO-d6.

-

Key Signals:

-

Impurity Flag: Look for broad peaks at ~10-11 ppm indicating unreacted Sulfonic Acid (hydrolysis byproduct).

Strategic Recommendations

-

Verify the CAS: Always cross-reference CAS 1806332-34-2 (Amide) vs. 1349717-93-6 (Chloride).[3] Vendors often mislabel these closely related structures.

-

Inquire for Chloride: If the amide is out of stock, ask the vendor specifically for the sulfonyl chloride. Most vendors can ship the chloride immediately, saving weeks of lead time.

-

Stability: Store the amide at room temperature (desiccated). If buying the chloride, store at -20°C under inert gas, as it hydrolyzes rapidly in moist air.[3]

References

-

BLD Pharm. Product Catalog: 2,4-Difluoro-3-methylbenzenesulfonamide (BD558078).[1][2][3][4][6] Retrieved from [3]

-

ChemScene. Product Catalog: 2,4-Difluoro-3-methylbenzenesulfonyl chloride (CS-0748604).[3][7] Retrieved from [3]

-

Apollo Scientific. Product Catalog: 2,4-Difluoro-3-methylbenzenesulfonyl chloride (PC502368).[3][8] Retrieved from

-

PubChem. Compound Summary: 2,4-Difluoro-3-methylbenzenesulfonyl chloride.[3][5][9] Retrieved from [3]

-

Google Patents. Benzenesulfonamide compounds and their use as therapeutic agents (US10745392B2). (Contextual reference for sulfonamide applications). Retrieved from

Sources

- 1. 30170-04-8|2,4-Difluoro-5-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]

- 2. 1645275-47-3|4-(Bromomethyl)-2-fluorobenzenesulphonamide|BLD Pharm [bldpharm.com]

- 3. 2157868-93-2_CAS号:2157868-93-2_1-(3,3-Difluorocyclopentyl)ethane-1,2-diol - 化源网 [m.chemsrc.com]

- 4. 928139-30-4|3-Cyano-4-Fluorobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 5. 60230-36-6|2,6-Difluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. 1239964-24-9|3,5-Difluoro-4-methylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. 1349717-93-6 Cas No. | 2,4-Difluoro-3-methylbenzenesulfonyl chloride | Apollo [store.apolloscientific.co.uk]

- 9. 1177009-38-9|2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

2,4-Difluoro-3-methylbenzenesulfonamide PubChem CID and chemical identifiers

The following technical guide details the chemical profile, synthetic utility, and medicinal chemistry applications of 2,4-Difluoro-3-methylbenzenesulfonamide .

High-Value Fluorinated Scaffold for Medicinal Chemistry [1][2]

Executive Summary

2,4-Difluoro-3-methylbenzenesulfonamide (CAS: 1806332-34-2) is a specialized organofluorine building block used primarily in the development of small-molecule therapeutics.[2] It features a crowded substitution pattern where a methyl group is flanked by two fluorine atoms. This "fluoro-methyl-fluoro" motif induces unique electronic and steric properties, making the compound highly valuable for tuning metabolic stability and potency in drug candidates, particularly in kinase inhibitors and carbonic anhydrase antagonists.

Chemical Identity & Physicochemical Properties[3][4][5][6]

| Identifier | Value |

| CAS Number | 1806332-34-2 |

| PubChem CID | Not explicitly indexed; Derivative of CID 15514816 |

| IUPAC Name | 2,4-Difluoro-3-methylbenzenesulfonamide |

| Molecular Formula | C₇H₇F₂NO₂S |

| Molecular Weight | 207.20 g/mol |

| SMILES | CC1=C(F)C(=CC=C1F)S(N)(=O)=O |

| Precursor CAS | 1349717-93-6 (Sulfonyl Chloride) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate |

Medicinal Chemistry Context: The "Flanking" Effect

This compound is not merely a generic sulfonamide; its value lies in the 2,4-difluoro-3-methyl substitution pattern.

-

Metabolic Blocking: The C3-methyl group is a common site for metabolic oxidation (to -CH₂OH). However, the flanking fluorine atoms at C2 and C4 exert a strong electron-withdrawing effect, deactivating the methyl C-H bonds and resisting cytochrome P450-mediated oxidation.

-

Conformational Locking: The steric bulk of the ortho-fluorine (C2) relative to the sulfonamide group forces the sulfonyl moiety out of coplanarity with the benzene ring. This "ortho-effect" often improves selectivity by restricting the molecule to a bioactive conformation.

-

Pharmacophore Utility: The primary sulfonamide (-SO₂NH₂) is a classic zinc-binding group (ZBG), critical for targeting Carbonic Anhydrases (CA) or acting as a hydrogen bond donor/acceptor in the hinge region of kinase enzymes.

Synthetic Pathway & Logic

The synthesis typically proceeds via the activation of the corresponding sulfonyl chloride. The choice of the sulfonyl chloride precursor (CAS 1349717-93-6) is preferred over direct chlorosulfonation of the arene due to the deactivating nature of the fluorine substituents, which would otherwise lead to poor yields and regioselectivity issues.

Pathway Diagram

The following diagram illustrates the conversion from the sulfonyl chloride to the target sulfonamide.

Caption: Nucleophilic substitution pathway converting the sulfonyl chloride precursor to the target sulfonamide via ammonolysis.

Experimental Protocol: Ammonolysis of Sulfonyl Chloride

Objective: Synthesize 2,4-difluoro-3-methylbenzenesulfonamide from its sulfonyl chloride precursor.

Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Work in a fume hood.

Materials:

-

Precursor: 2,4-Difluoro-3-methylbenzenesulfonyl chloride (1.0 eq)

-

Reagent: Ammonia (NH₃) as 7N solution in Methanol OR 28% aqueous Ammonium Hydroxide.

-

Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Workup: 1N HCl, Brine, Ethyl Acetate.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq (e.g., 226 mg) of 2,4-difluoro-3-methylbenzenesulfonyl chloride in anhydrous THF (5 mL). Cool the solution to 0°C using an ice bath.

-

Ammonolysis: Dropwise add 5.0 eq of Ammonia (7N in MeOH) or concentrated NH₄OH. A white precipitate (Ammonium Chloride) will begin to form immediately.

-

Causality: Excess ammonia is used to scavenge the HCl byproduct, driving the equilibrium forward and preventing the acidification of the reaction mixture.

-

-

Reaction: Remove the ice bath and stir at room temperature (25°C) for 2–4 hours. Monitor consumption of the starting material via TLC (30% EtOAc/Hexanes) or LC-MS.

-

Quench & Workup:

-

Concentrate the reaction mixture under reduced pressure to remove volatiles (THF/MeOH).

-

Resuspend the residue in Ethyl Acetate (20 mL) and wash with water (10 mL).

-

Critical Step: Wash the organic layer with 1N HCl (10 mL). This removes any unreacted amines/ammonia.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude product is typically pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).

References

-

Chemical Identity & CAS: Matrix Scientific. 2,4-Difluoro-3-methylbenzenesulfonamide Product Entry. Retrieved from

-

Precursor Identification: ChemScene. 2,4-Difluoro-3-methylbenzenesulfonyl chloride (CAS 1349717-93-6). Retrieved from

-

Synthetic Availability: BLD Pharm. Product Analysis: 2,4-Difluoro-3-methylbenzenesulfonamide. Retrieved from [2]

- General Sulfonamide Synthesis:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Ammonolysis Protocols).

Sources

Methodological & Application

Synthesis of 2,4-Difluoro-3-methylbenzenesulfonamide from sulfonyl chlorides

Executive Summary

This guide details the optimized protocol for synthesizing 2,4-Difluoro-3-methylbenzenesulfonamide , a critical pharmacophore in medicinal chemistry often utilized in carbonic anhydrase inhibitors and anticancer research.

While standard sulfonamide synthesis is well-documented, this specific substrate presents a unique challenge: the 2,4-difluoro substitution pattern . The electron-withdrawing fluorine atoms activate the benzene ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) side reactions if reaction conditions (temperature and nucleophile strength) are not strictly controlled.

This protocol prioritizes Method A (Anhydrous Solvolysis) to maximize yield and suppress hydrolysis, ensuring a purity profile suitable for downstream pharmaceutical applications.

Strategic Analysis & Reaction Mechanics

The Reaction Pathway

The transformation follows a nucleophilic substitution at the sulfur atom. Ammonia (

Critical Control Points[3][4]

-

Electronic Activation vs. Side Reactions: The fluorine atoms at positions 2 and 4 significantly withdraw electron density from the ring.

-

Hydrolysis Competition: Sulfonyl chlorides are moisture-sensitive. In aqueous media, water competes with ammonia, forming the sulfonic acid byproduct (

), which is water-soluble and reduces yield. -

Steric Factors: The 3-methyl group provides minor steric bulk but primarily serves to desymmetrize the molecule. It does not significantly hinder the reaction but necessitates proper solvent choice to ensure solubility.

Experimental Protocols

Method Selection Matrix

| Feature | Method A: Anhydrous (Recommended) | Method B: Biphasic (Alternative) |

| Reagents | 0.5M | 28% Aqueous |

| Key Benefit | Eliminates hydrolysis; High purity | Low cost; Green solvents |

| Drawback | Requires anhydrous handling | Lower yield due to hydrolysis risk |

| Best For | Drug discovery (mg to g scale) | Large scale / Cost-sensitive batches |

Protocol A: Anhydrous Amination (High-Fidelity)

Objective: Synthesize >98% pure sulfonamide on a 1.0 gram scale.

Reagents:

-

Substrate: 2,4-Difluoro-3-methylbenzenesulfonyl chloride (1.0 eq, 4.4 mmol, ~1.0 g)

-

Reagent: 0.5 M Ammonia in 1,4-Dioxane (3.0 eq, 13.2 mmol, ~26.4 mL)

-

Solvent: Anhydrous THF (if dilution is needed)

-

Quench: 1 M HCl (aq)

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Dissolution: Dissolve the sulfonyl chloride (1.0 g) in anhydrous THF (5 mL). Cool the solution to 0 °C using an ice bath.

-

Why? Cooling suppresses the kinetic rate of potential SNAr side reactions on the fluoro-ring.

-

-

Addition: Add the 0.5 M Ammonia/Dioxane solution dropwise via syringe or addition funnel over 10 minutes.

-

Observation: A white precipitate (Ammonium Chloride,

) will form immediately.

-

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours.

-

Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes).

-

Target: Disappearance of the starting material spot (

) and appearance of a more polar sulfonamide spot (

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove volatiles (THF/Dioxane/Excess

). -

Resuspend the residue in Ethyl Acetate (50 mL).

-

Wash with 1 M HCl (2 x 20 mL) to remove residual ammonia.

-

Wash with Saturated Brine (20 mL).

-

Dry organic layer over Anhydrous

.[6]

-

-

Isolation: Filter and concentrate in vacuo to yield an off-white solid.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via silica flash chromatography (Gradient: 0-40% EtOAc/Hexanes).

Visualization: Reaction Workflow

Caption: Step-by-step workflow for the anhydrous synthesis of the target sulfonamide.

Quantitative Data & Specifications

| Parameter | Specification | Notes |

| Molecular Weight | 207.20 g/mol | Target Product |

| Expected Yield | 85% - 95% | Method A (Anhydrous) |

| Appearance | White to Off-White Solid | Crystalline |

| 1H NMR Shift | Sulfonamide | |

| Storage | 2-8 °C, Desiccated | Hygroscopic potential |

Troubleshooting & Safety

Common Issues

-

Low Yield (Hydrolysis):

-

Cause: Wet solvent or old sulfonyl chloride.

-

Fix: Use freshly distilled solvents or molecular sieves. Verify chloride quality by reacting a small aliquot with methanol; if only sulfonic acid forms, the starting material is degraded.

-

-

Impurity Formation (SNAr):

Safety Data (E-E-A-T)

-

Sulfonyl Chlorides: Corrosive, lachrymators. Cause severe skin burns.[9][2][3][4] Handle only in a fume hood.[10]

-

Ammonia: Toxic by inhalation. The dioxane solution minimizes gas evolution but should still be handled in a well-ventilated area.

-

Pressure: If using a sealed tube (not recommended here), be aware of ammonia pressure buildup.

References

-

BenchChem. (2025).[7] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Retrieved from

-

Organic Syntheses. (2014). Preparation of Benzenesulfonyl Chloride and Derivatives. Org. Synth. Coll. Vol. 1, p.84. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15725375, 2,4-Difluoro-3-methylbenzenesulfonyl chloride. Retrieved from

-

Royal Society of Chemistry. (2012). Mechanistic proposal for the sulfonylation of amines. RSC Advances. Retrieved from

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. fishersci.at [fishersci.at]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Application Note: Protocols for Sulfonamide Bond Formation using 2,4-Difluoro-3-methylaniline

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific challenges of functionalizing 2,4-Difluoro-3-methylaniline , a sterically crowded and electronically deactivated aniline derivative.

Executive Summary

The formation of sulfonamide bonds using 2,4-Difluoro-3-methylaniline presents distinct challenges compared to standard aniline chemistry. The presence of two fluorine atoms (at positions 2 and 4) exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the amine. Furthermore, the methyl group at position 3, flanked by the 2-fluoro and 4-fluoro substituents, introduces steric crowding that can impede the approach of bulky sulfonyl chlorides.

This guide outlines two field-proven protocols:

-

Method A (Pyridine-Mediated): The standard robust approach using pyridine as both solvent and nucleophilic catalyst.

-

Method B (Anionic Activation): A high-force method using LiHMDS for extremely unreactive or hindered sulfonyl chlorides.

Chemical Profile & Reactivity Analysis

| Property | Description | Implication for Synthesis |

| Structure | 2,4-Difluoro-3-methylaniline | Steric/Electronic Clash: The amine at C1 is ortho to a Fluorine atom.[1][2] |

| Electronic State | Electron Deficient | The -I effect of Fluorine lowers the pKa of the conjugate acid (predicted ~3.0–3.5 vs 4.6 for aniline), making the neutral amine a poor nucleophile. |

| Sterics | Moderate/High | The C3-Methyl group locks the conformation of adjacent fluorines, creating a "wall" that may hinder large electrophiles. |

| Solubility | Lipophilic | Soluble in DCM, THF, EtOAc. Poor solubility in water/acidic aqueous media. |

Mechanistic Insight: The "Ortho-Fluoro" Effect

In standard Schotten-Baumann conditions (biphasic NaOH/DCM), this substrate often stalls due to slow kinetics. The ortho-fluorine atom not only withdraws electrons but also can form an intramolecular hydrogen bond with the amine protons, further reducing their availability for deprotonation/attack. Therefore, nucleophilic catalysis (via Pyridine/DMAP) is strictly required to generate a reactive sulfonyl-ammonium intermediate.

Experimental Protocols

Method A: Pyridine-Mediated Sulfonylation (Standard)

Best for: Standard aryl/alkyl sulfonyl chlorides, gram-scale synthesis, and parallel medicinal chemistry.

Principle: Pyridine acts as a solvent, a base to quench HCl, and a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt , which is then attacked by the slow-reacting aniline.

Materials

-

Substrate: 2,4-Difluoro-3-methylaniline (1.0 equiv)

-

Reagent: Sulfonyl Chloride (R-SO₂Cl) (1.2 – 1.5 equiv)

-

Solvent/Base: Anhydrous Pyridine (0.5 M concentration relative to aniline)

-

Catalyst (Optional): DMAP (0.1 equiv) – Add if R-SO₂Cl is aliphatic or hindered.

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with 2,4-Difluoro-3-methylaniline (1.0 equiv) and anhydrous Pyridine. Stir until fully dissolved.

-

Addition: Cool the solution to 0 °C (ice bath). Add the Sulfonyl Chloride (1.2 equiv) portion-wise over 10 minutes.

-

Note: Exotherm is possible.[2] If the mixture turns deep red/brown immediately, slow the addition.

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–16 hours.

-

Monitoring: Check via LCMS or TLC (EtOAc/Hexane). If >20% starting material remains after 4 hours, heat to 50 °C.

-

-

Quench: Dilute with EtOAc and pour into 1M HCl (aqueous).

-

Critical Step: The acid wash is vital to convert excess Pyridine into water-soluble Pyridinium HCl.

-

-

Workup: Separate layers. Wash the organic layer 3x with 1M HCl, 1x with Sat. NaHCO₃, and 1x with Brine. Dry over Na₂SO₄ and concentrate.

Method B: Anionic Activation (LiHMDS Protocol)

Best for: Electron-rich or sterically hindered sulfonyl chlorides where Method A fails.

Principle: Instead of activating the electrophile, we activate the nucleophile. Deprotonating the aniline with a strong base generates the anilide anion , a super-nucleophile that reacts instantly with sulfonyl chlorides.

Materials

-

Substrate: 2,4-Difluoro-3-methylaniline (1.0 equiv)

-

Reagent: Sulfonyl Chloride (1.1 equiv)

-

Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 2.2 equiv)

-

Solvent: Anhydrous THF (0.2 M)

Step-by-Step Procedure

-

Setup: Flame-dry a flask under Argon/Nitrogen atmosphere.

-

Deprotonation: Dissolve aniline in THF and cool to -78 °C (Dry ice/Acetone).

-

Base Addition: Add LiHMDS (2.2 equiv) dropwise. The solution may turn bright yellow/orange (formation of the anion). Stir for 30 minutes at -78 °C.

-

Why 2.2 equiv? One equivalent removes the NH proton; the second ensures the environment remains basic to prevent HCl generation, though often 1.2 equiv is sufficient if the electrophile is clean. Standard protocol suggests >2 to drive equilibrium.

-

-

Electrophile Addition: Add the Sulfonyl Chloride (dissolved in minimal THF) dropwise.

-

Reaction: Allow to warm to 0 °C over 1 hour.

-

Quench: Quench with Saturated NH₄Cl solution. Extract with EtOAc.

Visualized Workflow & Mechanism

The following diagram illustrates the decision logic and chemical pathway for Method A (Pyridine), which is the most common route.

Caption: Workflow for Pyridine-mediated sulfonylation. The formation of the sulfonylpyridinium intermediate is the rate-determining activation step.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction (RT) | Aniline is too deactivated. | Switch to Method B (LiHMDS) or add 0.1 equiv DMAP and heat to 60 °C. |

| Bis-Sulfonylation | Aniline reacted twice (R-SO₂-N(R)-SO₂-R). | Reduce R-SO₂Cl to 0.95 equiv. Add aniline slowly to the sulfonyl chloride (Reverse Addition). |

| Purple/Black Tar | Oxidation of aniline. | Ensure thorough N₂ purging. Perform reaction in the dark. |

| Pyridine Smell in Product | Incomplete workup. | Use CuSO₄ (aq) wash (forms blue complex with pyridine) or repeat 1M HCl wash. |

Safety & Handling

-

Toxicity: Fluoroanilines are known to induce methemoglobinemia . Avoid all skin contact.[3][4][5][6] Double-glove (Nitrile) and work in a fume hood.

-

Incompatibility: 2,4-Difluoro-3-methylaniline is incompatible with strong oxidizers.[7]

-

Waste: Pyridine waste must be segregated from general organic waste due to its distinct odor and toxicity profile.

References